Cas no 942995-65-5 (4-[(1S)-1-aminoethyl]-N,N-dimethylaniline)
4-[(1S)-1-aminoethyl]-N,N-dimethylaniline Chemical and Physical Properties
Names and Identifiers
-
- (S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine dihydrochloride
- (S)-4-(1-AMINOETHYL)-N,N-DIMETHYLBENZENAMINE-2HCL
- Benzenemethanamine, 4-(dimethylamino)-a-methyl-, (aS)-
- Benzenemethanamine, 4-(dimethylamino)-α-methyl-, (αS)-
- BENZENEMETHANAMINE,4-(DIMETHYLAMINO)-A-METHYL-, (AS)-
- A844906
- BCP14799
- AKOS015840101
- MFCD06762197
- 4-[(1S)-1-aminoethyl]-N,N-dimethylaniline
- (S)-4-(1-aminoethyl)-N,N-dimethylaniline
- 942995-65-5
- I10900
- (S)-4-(1-AMINOETHYL)-N,N-DIMETHYLBENZENAMINE
- EN300-1842391
- Benzenemethanamine, 4-(dimethylamino)--methyl-, (S)-
- (αS)-4-(Dimethylamino)-α-methylbenzenemethanamine (ACI)
- A-methyl-, (
- AS)-
- Benzenemethanamine, 4-(dimethylamino)-
-
- MDL: MFCD16295154
- Inchi: 1S/C10H16N2/c1-8(11)9-4-6-10(7-5-9)12(2)3/h4-8H,11H2,1-3H3/t8-/m0/s1
- InChI Key: VDOKYXHLVQGSJQ-QMMMGPOBSA-N
- SMILES: [C@H](C1C=CC(N(C)C)=CC=1)(N)C
Computed Properties
- Exact Mass: 164.13100
- Monoisotopic Mass: 164.131348519g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 29.3Ų
Experimental Properties
- PSA: 29.26000
- LogP: 2.47260
4-[(1S)-1-aminoethyl]-N,N-dimethylaniline Customs Data
- HS CODE:2921590090
- Customs Data:
China Customs Code:
2921590090Overview:
2921590090. Other aromatic polyamines and derivatives and their salts. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921590090. other aromatic polyamines and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-[(1S)-1-aminoethyl]-N,N-dimethylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 211637-250mg |
S)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride |
942995-65-5 | 95% | 250mg |
£195.00 | 2022-02-28 | |
| Fluorochem | 211637-1g |
S)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride |
942995-65-5 | 95% | 1g |
£446.00 | 2022-02-28 | |
| Alichem | A019089961-250mg |
(S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine dihydrochloride |
942995-65-5 | 95% | 250mg |
$197.88 | 2023-08-31 | |
| Alichem | A019089961-1g |
(S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine dihydrochloride |
942995-65-5 | 95% | 1g |
$520.20 | 2023-08-31 | |
| TRC | A578415-10mg |
(S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine |
942995-65-5 | 10mg |
$ 50.00 | 2022-05-31 | ||
| TRC | A578415-50mg |
(S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine |
942995-65-5 | 50mg |
$ 185.00 | 2022-05-31 | ||
| TRC | A578415-100mg |
(S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine |
942995-65-5 | 100mg |
$ 295.00 | 2022-05-31 | ||
| eNovation Chemicals LLC | D504039-1g |
(S)-4-(1-AMINOETHYL)-N,N-DIMETHYLBENZENAMINE-HCL |
942995-65-5 | 95% | 1g |
$685 | 2024-05-24 | |
| Chemenu | CM368419-250mg |
(S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine dihydrochloride |
942995-65-5 | 95%+ | 250mg |
$705 | 2022-05-27 | |
| Chemenu | CM368419-1g |
(S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine dihydrochloride |
942995-65-5 | 95%+ | 1g |
$1759 | 2022-05-27 |
4-[(1S)-1-aminoethyl]-N,N-dimethylaniline Suppliers
4-[(1S)-1-aminoethyl]-N,N-dimethylaniline Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 4-[(1S)-1-aminoethyl]-N,N-dimethylaniline
Comprehensive Analysis of 4-[(1S)-1-aminoethyl]-N,N-dimethylaniline (CAS No. 942995-65-5): Properties, Applications, and Industry Insights
4-[(1S)-1-aminoethyl]-N,N-dimethylaniline (CAS No. 942995-65-5) is a chiral amine derivative with significant relevance in pharmaceutical and fine chemical synthesis. This compound, characterized by its asymmetric carbon center and tertiary amine functionality, has garnered attention for its potential as a building block in drug discovery and specialty materials. The S-configuration of the aminoethyl group imparts stereoselectivity, making it valuable for enantioselective synthesis.
Recent trends in AI-driven drug discovery and green chemistry have amplified interest in chiral amines like 4-[(1S)-1-aminoethyl]-N,N-dimethylaniline. Researchers frequently search for "chiral amine applications 2024" or "CAS 942995-65-5 solubility data," reflecting demand for practical data. The compound’s logP value (estimated at 1.8) and hydrogen bond donor/acceptor count align with Lipinski’s Rule of Five, suggesting good bioavailability for pharmaceutical use.
Synthetic routes to CAS No. 942995-65-5 often involve reductive amination of prochiral ketones or enzymatic resolution, with patents highlighting improved atom economy. Industry reports indicate growing adoption in ADC (antibody-drug conjugate) linker chemistry, where its amine reactivity enables stable payload attachment. Analytical characterization typically combines HPLC chiral separation (e.g., CHIRALPAK® columns) and 1H/13C NMR (δ 2.2 ppm for N-CH3).
Environmental and regulatory aspects of 4-[(1S)-1-aminoethyl]-N,N-dimethylaniline comply with REACH and FDA ICH Q3C guidelines. Its low ecotoxicity (EC50 >100 mg/L in Daphnia magna) and biodegradability (OECD 301B >60%) make it suitable for sustainable manufacturing. Storage recommendations include argon atmosphere at -20°C to prevent racemization.
Emerging applications explore its use in photoredox catalysis and covalent organic frameworks (COFs), with recent publications citing its role in heterocycle functionalization. Market projections suggest 8.2% CAGR (2024-2030) for chiral amine intermediates, driven by demand for targeted cancer therapies and CNS drugs.
For researchers investigating "how to characterize chiral purity of 942995-65-5," modern approaches employ circular dichroism (CD) spectroscopy and VCD-IR. The compound’s melting point (87-89°C) and water solubility (1.2 g/L at 25°C) are critical for process optimization. Leading suppliers provide GMP-grade material with ≥99.5% enantiomeric excess (ee), meeting stringent quality control standards.
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